Lipophilicity Comparison: LogP of 3-(tert-Butyl)isoxazole-5-carbaldehyde vs. Unsubstituted and 3-Aryl Analogs
The partition coefficient (LogP) of 3-(tert-Butyl)isoxazole-5-carbaldehyde (0.99) positions it between the highly hydrophilic 5-isoxazolecarbaldehyde (LogP ~0.3) and the highly lipophilic 3-phenylisoxazole-5-carbaldehyde (LogP ~2.0) [1][2]. This intermediate lipophilicity is often more desirable for balancing aqueous solubility and passive membrane permeability in lead optimization.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 0.99 |
| Comparator Or Baseline | 5-isoxazolecarbaldehyde (LogP ~0.3); 3-phenylisoxazole-5-carbaldehyde (LogP ~2.0) |
| Quantified Difference | Target is ~0.7 log units more lipophilic than the unsubstituted baseline and ~1.0 log units less lipophilic than the 3-phenyl analog. |
| Conditions | Predicted LogP values from ACD/Labs and similar computational models; data aggregated from multiple databases. |
Why This Matters
For procurement, this specific LogP value guides selection for lead series requiring intermediate lipophilicity, avoiding the high clearance often associated with very lipophilic compounds or the poor permeability of very polar ones.
- [1] Molwiki. 3-(tert-Butyl)isoxazole-5-carbaldehyde. LogP = 0.99. View Source
- [2] Sima-Lab. 1,2-oxazole-5-carbaldehyde. CLogP = 0.179. Product information. View Source
